molecular formula C9H11ClN2O4 B582044 (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride CAS No. 906813-62-5

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride

Cat. No. B582044
M. Wt: 246.647
InChI Key: XNPWOQZTJFYSEI-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Nitrophenyl)propanoic acid, a related compound, include a density of 1.3±0.1 g/cm3, boiling point of 382.7±17.0 °C at 760 mmHg, and a flash point of 170.5±9.4 °C .

Scientific Research Applications

Antimalarial Activity

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride has been studied in the context of antimalarial activity. Werbel et al. (1986) synthesized a series of compounds, including analogs structurally related to (S)-2-Amino-3-(4-nitrophenyl)propanoic acid, and evaluated their antimalarial potency. These compounds exhibited excellent activity against resistant strains of malaria parasites and demonstrated promising pharmacokinetic properties for potential clinical trials (Werbel et al., 1986).

Fluorescent Derivatisation of Amino Acids

The compound has been used in the fluorescent derivatisation of amino acids. Frade et al. (2007) coupled 3-(Naphthalen-1-ylamino)propanoic acid to various amino acids, creating derivatives that exhibited strong fluorescence, useful in biological assays (Frade et al., 2007).

Antiarrhythmic Drug Synthesis

Jiang Qing-qian (2004) described the synthesis of Nifekalant hydrochloride, an antiarrhythmic drug, using (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride as a key intermediate. This work highlights the compound's utility in pharmaceutical synthesis (Jiang Qing-qian, 2004).

Antibiotic Synthesis and Evaluation

The compound has been utilized in the synthesis of antibiotics. Kao (1956) synthesized various derivatives structurally related to chloramphenicol, an antibiotic, to explore the relationship between biological action and chemical structure (Kao, 1956).

Synthesis of Amino Acid Conjugates

Subudhi and Sahoo (2011) synthesized novel amino acid conjugates using (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride. These compounds were evaluated for their antioxidant, anti-inflammatory, and antiulcer activities, demonstrating significant efficacy in these areas (Subudhi & Sahoo, 2011).

Solvatochromic and Linear Solvation Energy Studies

Hofmann et al. (2008) investigated the solvatochromism and linear solvation energy relationship of azo dyes derived from (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride. These studies are important in understanding the interactions of such dyes in various solvents (Hofmann et al., 2008).

Radiation-Induced Hydrogel Modification

Aly and El-Mohdy (2015) used (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride in the modification of radiation-induced hydrogels. These hydrogels showed improved properties and potential for medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

The safety data sheet for 3-(4-Nitrophenyl)propanoic acid indicates that it causes skin irritation and serious eye irritation . It is recommended for use as a laboratory chemical and is advised against for food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPWOQZTJFYSEI-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride

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